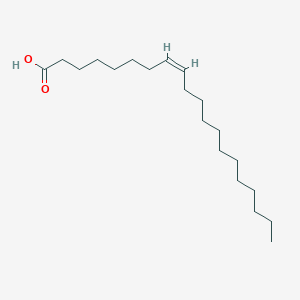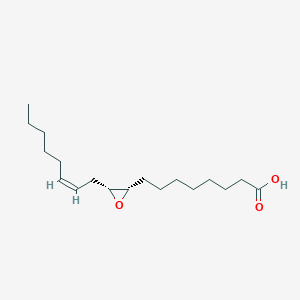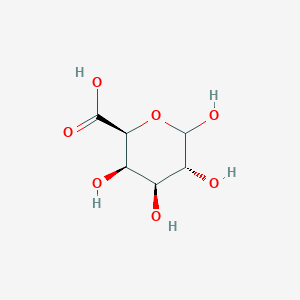
8Z-eicosenoic acid
Descripción general
Descripción
8Z-eicosenoic acid is a cis-unsaturated free fatty acid with a 20-carbon chain . It potentiates acetylcholine (ACh) receptor channel currents without depression and enhances PCK ε phosphorylation of a substrate peptide in Xenopus oocytes . 8Z-eicosenoic acid constitutes 6% of the fatty acid pool in seed oil isolated from B. collina .
Synthesis Analysis
Eicosanoids, including 8Z-eicosenoic acid, are produced by the oxidation of polyunsaturated fatty acids (PUFAs). This process primarily involves lipoxygenase enzymes, which are involved in the synthesis of a wide range of derivatives of PUFAs .Molecular Structure Analysis
The molecular formula of 8Z-eicosenoic acid is C20H38O2 . It has an average mass of 310.514 Da and a monoisotopic mass of 310.287170 Da .Physical And Chemical Properties Analysis
8Z-eicosenoic acid has a density of 0.9±0.1 g/cm3, a boiling point of 431.5±24.0 °C at 760 mmHg, and a flash point of 328.2±18.0 °C . It has 2 H bond acceptors, 1 H bond donor, and 17 freely rotating bonds .Aplicaciones Científicas De Investigación
Lipid Biochemistry and Cell Membrane Studies
8Z-eicosenoic acid: is a monounsaturated fatty acid with a 20-carbon chain . It plays a significant role in the structure and function of cell membranes. The fluidity, permeability, and flexibility of cell membranes are influenced by the fatty acid composition, and 8Z-eicosenoic acid contributes to these properties due to its cis-unsaturated bond.
Neurobiology and Receptor Function
This fatty acid has been shown to potentiate acetylcholine receptor channel currents without causing depression . This suggests that 8Z-eicosenoic acid could be used in neurobiological research to study synaptic transmission and the modulation of neurotransmitter receptors.
Enzymology and Metabolic Pathways
8Z-eicosenoic acid: enhances PKC ε phosphorylation of a substrate peptide in Xenopus oocytes . This indicates its potential application in enzymology studies, particularly in understanding the activation mechanisms of protein kinase C (PKC) and its role in signal transduction pathways.
Seed Oil Composition and Plant Biochemistry
The fatty acid constitutes 6% of the fatty acid pool in seed oil isolated from B. collina . This makes it an important compound for research in plant biochemistry, especially in studies related to lipid storage, energy metabolism, and chemotaxonomy.
Eicosanoid Pathways and Inflammation
Eicosanoids are derivatives of polyunsaturated fatty acids that act as signaling molecules8Z-eicosenoic acid may be involved in the lipoxygenase branches of eicosanoid pathways, which have implications in inflammation and disease states .
Cancer Research and Immunoregulation
Recent studies have highlighted the role of eicosanoids in cancer, particularly in modulating the tumor microenvironment and immunoregulation . 8Z-eicosenoic acid , as part of the eicosanoid family, could be a subject of interest in cancer research for its potential effects on tumor biology and immune responses.
Mecanismo De Acción
Target of Action
The primary targets of 8Z-eicosenoic acid are acetylcholine (ACh) receptor channels and protein kinase C epsilon (PCKε) . These targets play crucial roles in cellular signaling and function.
Mode of Action
8Z-eicosenoic acid interacts with its targets in a unique way. It potentiates acetylcholine (ACh) receptor channel currents without causing depression . This means it enhances the activity of these channels, increasing the flow of ions across the cell membrane. Additionally, it enhances PCKε phosphorylation of a substrate peptide . Phosphorylation is a key process in signal transduction and can alter the function of proteins.
Biochemical Pathways
8Z-eicosenoic acid is involved in the eicosanoid pathways , specifically the lipoxygenase branches . Eicosanoids are signaling molecules produced by the oxidation of polyunsaturated fatty acids (PUFAs), and they play numerous biological roles, including the regulation of inflammation and blood pressure .
Direcciones Futuras
Eicosanoids, including 8Z-eicosenoic acid, have been implicated in the pathogenesis of major diseases including cardiovascular disease, diabetes mellitus, hypertension, and more recently, the coronavirus disease 2019 (COVID-19) . The existence of small molecular inhibitors and activators of eicosanoid pathways such as specific receptor blockers make them attractive candidates for therapeutic trials, especially in combination with novel immunotherapies such as immune checkpoint inhibitors .
Propiedades
IUPAC Name |
(Z)-icos-8-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h12-13H,2-11,14-19H2,1H3,(H,21,22)/b13-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLBKXOFAJTNKG-SEYXRHQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C\CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700878 | |
| Record name | Icos-8-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8Z-eicosenoic acid | |
CAS RN |
76261-96-6 | |
| Record name | Icos-8-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![calcium;magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B211984.png)


![methyl (5Z,8Z,11Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoate](/img/structure/B212059.png)

![(3aR,4R,5R,6aS)-5-Hydroxy-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B212070.png)







